1-(Hydroxymethyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)naphthalen-2-ol is an organic compound belonging to the naphthalene family. Naphthalenes are characterized by their two ortho-fused benzene rings. This compound is notable for its hydroxymethyl group attached to the first carbon and a hydroxyl group on the second carbon of the naphthalene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)naphthalen-2-ol can be synthesized through several methods. One common approach involves the hydroxymethylation of naphthalen-2-ol. This reaction typically uses formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form 1-methyl-naphthalen-2-ol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-(Carboxymethyl)naphthalen-2-ol.
Reduction: 1-Methyl-naphthalen-2-ol.
Substitution: 1-(Alkoxymethyl)naphthalen-2-ol.
Scientific Research Applications
1-(Hydroxymethyl)naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Hydroxymethyl)naphthalen-2-ol exerts its effects varies depending on the application. In biological systems, it may interact with cellular components, leading to oxidative stress or inhibition of specific enzymes. The hydroxyl and hydroxymethyl groups play crucial roles in these interactions, often forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Naphthalen-2-ol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
1-Methyl-naphthalen-2-ol: Contains a methyl group instead of a hydroxymethyl group, altering its chemical properties and reactivity.
1-(Carboxymethyl)naphthalen-2-ol: An oxidized form of 1-(Hydroxymethyl)naphthalen-2-ol, with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Biological Activity
1-(Hydroxymethyl)naphthalen-2-ol, a compound belonging to the naphthol family, is characterized by a hydroxymethyl group at the 1-position and a hydroxyl group at the 2-position of the naphthalene ring. Its molecular formula is C₁₁H₁₂O₂. This compound has garnered attention for its potential biological activities, which could be attributed to its structural features that enhance chemical reactivity and interactions with biological targets.
Chemical Structure and Properties
The dual presence of hydroxymethyl and hydroxyl groups in this compound contributes to its unique chemical properties. These functional groups allow the compound to form hydrogen bonds and engage in π-π interactions, which may enhance its binding affinity to various enzymes and receptors. This characteristic positions it as a candidate for further exploration in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, it is useful to compare it with other naphthol derivatives. The following table summarizes key structural features and applications of related compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
1-Naphthol | Hydroxyl group at position 1 on naphthalene | Precursor in dyes and pesticides |
2-Naphthol | Hydroxyl group at position 2 on naphthalene | More reactive; used in dye production |
6-Hydroxymethyl-naphthalen-2-ol | Hydroxymethyl group at position 6 on naphthalene | Structural variant with different reactivity |
1-Hydroxynaphthalene | Hydroxyl group at position 1 on naphthalene | Similar reactivity but lacks hydroxymethyl group |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Inhibition of Neutrophil Respiratory Burst : A study investigated the inhibitory effects of related compounds on neutrophil activity, demonstrating that certain naphthol derivatives can significantly suppress superoxide anion generation in response to stimuli like fMLP (formylmethionyl-leucyl-phenylalanine) . This suggests a potential mechanism through which this compound might exert anti-inflammatory effects.
- Antioxidant Properties : Research has shown that compounds within the naphthol family possess antioxidant capabilities. For instance, studies indicate that these compounds can effectively scavenge free radicals, which may contribute to their protective effects against oxidative damage .
- Enzyme Modulation : The ability of similar compounds to interact with various enzymes has been documented, suggesting that this compound may also influence enzyme activities, potentially modulating metabolic processes .
Properties
IUPAC Name |
1-(hydroxymethyl)naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6,12-13H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGYFYNLSLYSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.